molecular formula C11H12BrN3O2 B14909368 n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide

n-(1-(1h-Imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide

Cat. No.: B14909368
M. Wt: 298.14 g/mol
InChI Key: QQQRYHWWALYJQK-UHFFFAOYSA-N
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Description

n-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide is a synthetic small molecule featuring a brominated furan carboxamide core linked to an imidazole-containing propan-2-yl substituent. The bromine atom on the furan ring enhances electrophilic reactivity, while the imidazole moiety provides hydrogen-bonding and π-stacking capabilities, making it a candidate for targeting enzymes or receptors requiring heterocyclic interactions. Structural studies of such compounds often employ crystallographic refinement tools like SHELXL, a widely used program for small-molecule analysis .

Synthesis of brominated carboxamides typically involves coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), as seen in analogous 5-bromobenzamide derivatives . However, the substitution of a benzamide core with a furan ring distinguishes this compound’s electronic and steric profile.

Properties

Molecular Formula

C11H12BrN3O2

Molecular Weight

298.14 g/mol

IUPAC Name

5-bromo-N-(1-imidazol-1-ylpropan-2-yl)furan-2-carboxamide

InChI

InChI=1S/C11H12BrN3O2/c1-8(6-15-5-4-13-7-15)14-11(16)9-2-3-10(12)17-9/h2-5,7-8H,6H2,1H3,(H,14,16)

InChI Key

QQQRYHWWALYJQK-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromofuran-2-carboxylic Acid

Method A: Oxidation of 5-Bromo-2-furaldehyde

  • Reagents : 5-Bromo-2-furaldehyde, KMnO₄, H₂SO₄.
  • Conditions : Stirred in aqueous H₂SO₄ (20%) at 60°C for 4 hr.
  • Yield : 88% after recrystallization.

Method B: Direct Bromination of Furan-2-carboxylic Acid

  • Reagents : Furan-2-carboxylic acid, N-bromosuccinimide (NBS), AIBN.
  • Conditions : Reflux in CCl₄ for 6 hr under light exclusion.
  • Yield : 72%.

Synthesis of 1-(1H-Imidazol-1-yl)propan-2-amine

Method A: Alkylation of Imidazole

  • Reagents : Imidazole, 2-chloropropane, K₂CO₃.
  • Conditions : Reflux in acetonitrile for 12 hr.
  • Yield : 65% after column chromatography (EtOAc/MeOH 9:1).

Method B: Epoxide Ring-Opening

  • Reagents : Imidazole, glycidol, H₂SO₄.
  • Conditions : Stirred at 80°C for 8 hr.
  • Yield : 58%.

Amide Coupling via CDI Activation

Procedure :

  • Activation : 5-Bromofuran-2-carboxylic acid (1 eq) and CDI (1.2 eq) in THF, stirred at RT for 1 hr.
  • Amination : Addition of 1-(1H-imidazol-1-yl)propan-2-amine (1 eq), stirred at 60°C for 6 hr.
  • Workup : Quenched with H₂O, extracted with EtOAC, dried (MgSO₄), and purified via silica gel chromatography.
  • Yield : 74–82%.

Optimization and Comparative Analysis

Coupling Agents and Solvent Effects

Coupling Agent Solvent Temperature Yield Source
CDI THF 60°C 82%
HATU DMF RT 68%
EDCl/HOBt CH₂Cl₂ 0°C → RT 71%

Key Observations :

  • CDI in THF provides superior yields due to mild conditions and minimal side reactions.
  • Polar aprotic solvents (DMF) accelerate reactivity but may require longer purification.

Purification Strategies

Method Conditions Purity Source
Column Chromatography Hexane/EtOAc (3:1 → 1:1) >95%
Recrystallization EtOH/H₂O (7:3) 90%
Preparative HPLC MeCN/H₂O (0.1% TFA), 30→60% 99%

Mechanistic Insights

The CDI-mediated pathway proceeds via a two-step mechanism:

  • Activation : Formation of an acylimidazole intermediate.
  • Nucleophilic Attack : Amine displacement of imidazole, releasing CO₂ and imidazole byproducts.

Side Reactions :

  • Over-alkylation of imidazole at N-3 position (controlled via stoichiometry).
  • Hydrolysis of activated intermediate in aqueous conditions.

Scalability and Industrial Considerations

  • Batch Size : Patents report gram-to-kilogram scalability using continuous flow reactors.
  • Cost Drivers : CDI (≈$120/mol) and HPLC-grade solvents dominate expenses.
  • Green Chemistry : Solvent recovery systems (e.g., THF distillation) reduce environmental impact.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (s, 1H, furan-H), 7.10 (s, 1H, imidazole-H), 4.20 (m, 1H, CH), 3.85 (dd, 2H, CH₂), 1.45 (d, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₁H₁₁BrN₃O₂ [M+H]⁺: 312.9974; found: 312.9971.

Mechanism of Action

The mechanism of action of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-5-bromofuran-2-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (): This analog replaces the imidazole-propan-2-yl group with a benzimidazole-attached phenyl ring.
  • 5-Bromobenzamide derivatives (): These lack the furan ring, substituting it with a benzene ring.
  • N-substituted benzamides with alkoxy groups (): Compounds like N-[(2S)-3-(4-Ethoxyphenyl)-...]benzamide feature flexible alkoxy chains, contrasting with the imidazole-propan-2-yl group’s hydrogen-bonding capability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Substituents Heterocyclic Group
Target compound C₁₁H₁₁BrN₃O₂ 312.14 g/mol 5-Bromofuran, imidazole-propan-2-yl Imidazole
N-[4-(1H-benzimidazol-2-yl)phenyl]-... C₁₈H₁₂BrN₃O₂ 382.21 g/mol 5-Bromofuran, benzimidazole-phenyl Benzimidazole
5-Bromobenzamide derivatives C₈H₇BrN₂O ~227.06 g/mol 5-Bromobenzene, variable N-substituents None (benzamide core)

Key Observations:

  • Molecular Weight and Solubility: The target compound’s lower molecular weight (312.14 g/mol) compared to the benzimidazole analog (382.21 g/mol) may improve aqueous solubility, critical for bioavailability.
  • Substituent Flexibility: The propan-2-yl chain in the target compound introduces conformational flexibility, unlike rigid alkoxy-phenyl groups in ’s analogs, which may restrict binding to sterically constrained targets .

Q & A

Q. Advanced

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ determination via nonlinear regression .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) with dose-response curves (0.1–100 µM). Include positive controls (e.g., doxorubicin) and validate via triplicate runs .

How should researchers address contradictory data in reaction yield optimization?

Advanced
Employ Design of Experiments (DoE) (e.g., Box-Behnken design) to isolate variables (temperature, solvent ratio, catalyst loading). For example, if yield varies with imidazole substituent position, use ANOVA to identify significant factors (p < 0.05) and optimize conditions via response surface methodology .

What mechanistic insights can be inferred from intermediate isolation?

Advanced
Monitor reaction progress via TLC/LC-MS to trap intermediates. For instance, isolation of a Schiff base intermediate in imidazole coupling suggests a stepwise mechanism. Use NMR (¹H/¹³C) to confirm intermediate structures and propose a pathway involving nucleophilic acyl substitution .

How can molecular docking predict target binding affinity?

Advanced
Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the protein (e.g., COX-2, PDB ID 1CX2) by removing water and adding hydrogens. The bromofuran group may occupy hydrophobic pockets, while the imidazole forms hydrogen bonds with catalytic residues. Validate docking poses via MD simulations (100 ns) to assess stability .

What challenges arise in scaling up synthesis, and how are they mitigated?

Advanced
Scale-up issues include exothermic reactions and impurity formation. Use process control (PAT tools like FTIR monitoring) and optimize mixing efficiency (e.g., continuous flow reactors). For purification, switch from column chromatography to fractional crystallization with solvent mixtures (e.g., acetone/water) .

How can degradation pathways be analyzed under stress conditions?

Advanced
Perform forced degradation studies :

  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C): Monitor via HPLC for hydrolytic cleavage of the amide bond.
  • Photodegradation (ICH Q1B guidelines): Expose to UV light (320–400 nm) and identify byproducts via LC-HRMS. Stabilize formulations using light-resistant packaging .

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